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Compound of Interest |
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Executive Summary

You are encountering high background carbon concentrations (

) in your Gallium Nitride (GaN) buffer layers using standard Trimethylgallium (TMG). This
impurity is acting as a deep-level acceptor, causing current collapse and reducing the
breakdown voltage in your HEMT (High-Electron-Mobility Transistor) or RF devices.

This guide details the transition to Triisobutylgallium (TiBG). Unlike TMG, TiBG decomposes via

-hydride elimination, a mechanism that ejects carbon as a stable alkene gas (isobutylene)
rather than reactive methyl radicals. This protocol is designed to lower carbon incorporation to
the detection limit (

).
Module 1: The Mechanism (Why TiBG Works)

To resolve carbon contamination, you must understand the decomposition pathway. TMG
degrades via homolytic fission, creating methyl radicals (
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) that adhere to the GaN surface and incorporate carbon. TiBG bypasses this via
-hydride elimination.

Decomposition Pathway Diagram

The following diagram illustrates the chemical divergence between TMG and TiBG during
MOCVD growth.
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Figure 1: Comparative decomposition pathways. Note that TiBG yields stable Isobutylene gas,
preventing carbon from bonding to the crystal lattice.

Module 2: Hardware Configuration & Precursor
Handling

Critical Warning: TiBG has significantly lower vapor pressure and higher molecular weight
(241.07 g/mol ) compared to TMG (114.8 g/mol ). Direct drop-in replacement without hardware
adjustment will result in near-zero growth rates.

Precursor Properties Comparison[1]
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Trimethylgallium Triisobutylgallium .
Property . Operational Impact
(TMG) (TiBG)
TiBG requires higher
Molecular Weight 114.83 g/mol 241.07 g/mol carrier gas flow for
transport.
CRITICAL: TiBG
Vapor Pressure ~113 Torr @ 15°C ~0.1 Torr @ 20°C bubbler must be
heated.
TiBG is prone to pre-
Decomposition Temp > 450°C > 250°C reaction; keep inlet
cool.
. . ) Standard safety
Stability Pyrophoric Pyrophoric

protocols apply.

Thermal Management Protocol

To generate sufficient flux, you must heat the source. Follow this thermal gradient to prevent
line condensation (clogging):

o Bubbler Temperature (
): Set to 40°C — 50°C.

o Reasoning: At room temperature, TiBG vapor pressure is insufficient for practical growth
rates (> 1 um/hr).

e Line Temperature (

): Setto
(approx. 65°C).

o Reasoning: TiBG will condense immediately in cold spots. All lines from the bubbler to the
reactor inlet must be heat-traced.

« Inlet Flange: Maintain cooling (water-cooled).
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o Reasoning: TiBG decomposes at lower temperatures than TMG. If the inlet flange is hot,
TiBG will pre-react, depositing metallic gallium in the nozzle rather than on the wafer.

Module 3: Troubleshooting & Optimization (FAQ)
Issue 1: "My growth rate dropped by 90% after switching
to TiBG."

Diagnosis: Mass transport limitation due to low vapor pressure or condensation. Corrective
Actions:

e Check

: Ensure bubbler is at least 45°C.

 Increase Carrier Gas: TiBG is heavy. Increase the

or

flow through the bubbler (source flow) by 2-3x compared to your TMG recipe to pick up
sufficient precursor.

e Lower Reactor Pressure: Reducing reactor pressure (e.g., from 300 Torr to 100 Torr)
increases the diffusion coefficient of the heavy TiBG molecule, improving transport to the

surface.

Issue 2: "l see metallic droplets or 'haze' on the wafer
surface."

Diagnosis: Gas-phase pre-reaction. TiBG is less thermally stable than TMG. Corrective Actions:

» Increase Gas Velocity: Reduce the residence time of the gas in the hot zone above the

wafer. Increase total carrier gas flow.

o Separate Injection: If your reactor has a two-flow or three-flow inlet (e.g., Close Coupled
Showerhead), ensure TiBG and

are kept separate until the last possible moment to prevent adduct formation.
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Issue 3: "Carbon levels are lower, but Oxygen levels
increased."

Diagnosis: The "gettering" effect. Explanation: Methyl radicals from TMG often "scavenge"
oxygen. By removing the methyl radicals (using TiBG), you lose this incidental cleaning effect.
Corrective Actions:

o Leak Check: TiBG growth is more sensitive to background leaks. Verify reactor integrity.
o Purifier Upgrade: Ensure your

source has a point-of-use getter (purifier) to remove moisture/oxygen to < 1 ppb.

Module 4: Validation Workflow

To confirm the success of your transition, perform the following characterization loop.
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/
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Figure 2: Validation workflow for qualifying the TiBG process.

Expected Results (SIMS Data)

Parameter Standard TMG Growth Optimized TiBG Growth

Carbon Conc. (

DL
) (DL)

Mobility (300K)

Breakdown Voltage Variable (Leakage dominated) High (Intrinsic limit)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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